molecular formula C12H16FNS B7997497 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol

Cat. No.: B7997497
M. Wt: 225.33 g/mol
InChI Key: FGAMKTFVCNHTBF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is a chemical compound characterized by the presence of a fluorine atom, a piperidine ring, and a thiophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol typically involves the reaction of 3-fluorothiophenol with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated compounds or modified piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(3-methyl-1-piperidino)methyl]thiophenol
  • 3-Fluoro-4-[(2-piperidino)methyl]thiophenol

Uniqueness

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-4-(piperidin-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS/c13-12-8-11(15)5-4-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMKTFVCNHTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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